Abacavir 5'-phosphate

Intracellular pharmacology Enzyme kinetics Metabolite profiling

Quantifying abacavir prodrug activation? Non-certified nucleotide analogs produce invalid pharmacokinetic data and fail ICH Q3A/B impurity thresholds. Abacavir 5'-phosphate is the obligate intracellular monophosphate metabolite and regulatory impurity standard. - >1000-fold ADAL1 specificity vs lamivudine monophosphate - Validated HPLC retention time for ≤0.10% impurity quantification - Certified reference standard with 3-year -20°C stability

Molecular Formula C14H19N6O4P
Molecular Weight 366.31 g/mol
CAS No. 136470-77-4
Cat. No. B192913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir 5'-phosphate
CAS136470-77-4
Synonyms(1S,4R)- 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol Dihydrogen Phosphate (Ester);  (1S-cis)-Abacavir Monophosphate
Molecular FormulaC14H19N6O4P
Molecular Weight366.31 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
InChIInChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1
InChIKeyYQBOXVWMECPEJS-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Abacavir 5'-phosphate: Intracellular Metabolite and Reference Standard


Abacavir 5'-phosphate (CAS 136470-77-4), also known as abacavir monophosphate, is the first essential intracellular phosphorylation product of the nucleoside reverse transcriptase inhibitor (NRTI) prodrug abacavir [1]. This molecule is the obligate intermediate in the metabolic pathway that leads to the formation of the active antiviral agent, carbovir triphosphate [2]. As a result, Abacavir 5'-phosphate is a vital, quantifiable marker used in pharmacokinetic studies to assess cellular drug uptake and activation efficiency . It is also a key component in pharmaceutical quality control, functioning as a specified impurity reference standard to ensure the purity and safety of abacavir-based drug products [3].

Intracellular phosphorylation marker for abacavir prodrug activation studies
Certified impurity reference standard for chromatographic method development
ADAL1 substrate for enzymatic pathway deconvolution assays

Why Substitution of Abacavir 5'-phosphate Fails


Substituting Abacavir 5'-phosphate with other nucleoside monophosphates, such as lamivudine monophosphate or the downstream metabolite carbovir monophosphate, will lead to significant experimental and analytical errors due to fundamental differences in enzymatic processing and chemical structure. The conversion of abacavir to its monophosphate form is uniquely catalyzed by adenosine phosphotransferase, and this specific step is known to be a key determinant of the overall antiviral activity and can vary significantly between cell types [1]. Furthermore, Abacavir 5'-phosphate serves as a specific substrate for adenosine deaminase-like protein 1 (ADAL1), which then generates carbovir monophosphate . This distinct two-step activation pathway, involving a unique cyclopropylamino group, is not shared by other NRTIs like lamivudine or zidovudine [2]. In analytical contexts, using a non-certified generic nucleotide as a substitute for the Abacavir 5'-phosphate impurity standard will invalidate a critical quality control parameter, as its precise chromatographic retention time and spectral properties are required to meet regulatory specifications for abacavir drug substance and product purity [3].

Enzyme specificity Lamivudine or carbovir monophosphates are not substrates for adenosine phosphotransferase or ADAL1; activation pathway readout may not transfer.
Chromatography Generic nucleotide monophosphates exhibit different retention times; using them as impurity markers risks misidentification and method failure.
Stability profile Uncertified analogs lack validated long-term stability data; reference standard integrity may not be maintained across multi-year studies.

Abacavir 5'-phosphate Differentiating Performance Evidence


Intracellular Formation Kinetics vs. Carbovir Triphosphate

The rate of formation of Abacavir 5'-phosphate (the monophosphate) is a direct and quantifiable measure of the first and rate-limiting step in abacavir's activation cascade. In human lymphocytes, the intracellular half-life for the formation of Abacavir 5'-phosphate is approximately 2-3 hours, compared to a much longer 12-15 hour half-life for the subsequent accumulation and persistence of its final active metabolite, carbovir triphosphate (CBV-TP) [1]. This temporal distinction is critical for experimental design; measuring only CBV-TP obscures the initial efficiency of prodrug uptake and phosphorylation, which can be a source of variability in drug response. Quantifying Abacavir 5'-phosphate provides a direct readout of the first activation event, whereas CBV-TP levels reflect the integrated, downstream outcome .

Formation kinetics
Head-to-head
Intracellular half-life ~2–3 h (monophosphate) vs. ~12–15 h (carbovir triphosphate)
Supports discrimination of initial phosphorylation rate from downstream triphosphate accumulation.
Human lymphocyte model; HPLC nucleotide analysis.
Intracellular pharmacology Enzyme kinetics Metabolite profiling

ADAL1 Substrate Specificity

Abacavir 5'-phosphate is the exclusive substrate for adenosine deaminase-like protein 1 (ADAL1) in the conversion pathway leading to carbovir monophosphate . In contrast, other common NRTI monophosphates, such as lamivudine monophosphate and zidovudine monophosphate, are processed by different kinases and are not substrates for ADAL1 [1]. This enzymatic specificity confers a unique functional identity. Research has shown that ADAL1 has a Km of approximately 50 µM for Abacavir 5'-phosphate, indicating its selective recognition, whereas it shows no detectable activity (<0.1% relative activity) with lamivudine monophosphate under the same assay conditions [2]. This quantifiable difference confirms that Abacavir 5'-phosphate is the only relevant probe for studying this particular arm of the abacavir metabolic pathway.

ADAL1 specificity
Reported
Km ~50 µM for abacavir monophosphate; no detectable activity toward lamivudine monophosphate
Supports enzyme-specific pathway differentiation for ADAL1-dependent conversion studies.
Recombinant ADAL1 assay; >1000-fold selectivity reported.
Enzyme specificity Metabolic pathway Antiviral activation

Chromatographic Separation from Analogs

In reversed-phase HPLC methods used for impurity profiling of abacavir drug products, Abacavir 5'-phosphate (Impurity 13) is a critical marker that must be baseline separated from the parent drug abacavir and other related compounds [1]. Using a typical C18 column and a gradient mobile phase of phosphate buffer and acetonitrile, Abacavir 5'-phosphate exhibits a distinct retention time (RT) of approximately 8.5 ± 0.2 minutes, while the parent drug abacavir elutes at 12.1 ± 0.2 minutes [2]. A common analog, trans-abacavir, co-elutes near the parent drug but does not interfere with the Abacavir 5'-phosphate peak. The criticality of this differentiation is that other nucleotide monophosphates, like lamivudine 5'-phosphate, which has a different pKa, would elute earlier under the same conditions (RT ~4.2 min), leading to a missed detection or misidentification if used as a generic substitute [3].

Chromatographic resolution
Method context
RT 8.5 ± 0.2 min (abacavir 5'-phosphate) vs. 4.2 ± 0.2 min (lamivudine 5'-phosphate) on C18 HPLC
Supports chromatographic method identification; substitution may risk misidentification.
Acetonitrile/phosphate buffer gradient; UV 254 nm.
Analytical chemistry Chromatography Quality control

Stability and Physical Profile for Reference Use

For use as a quantitative reference standard in method validation (AMV) and QC applications, the precise physical properties of Abacavir 5'-phosphate are essential. Its melting point is documented as 189-194°C (with decomposition) . This is a key purity indicator and is distinct from that of abacavir (165°C) and carbovir triphosphate (decomposes without a sharp melting point) [1]. Furthermore, its long-term stability profile is well-defined; the compound is stable for 3 years when stored as a powder at -20°C, and for at least 6 months in solution at -80°C . This stability data is crucial for procurement, as it guarantees that the reference material will remain chemically unaltered for the duration of a multi-year analytical project, a level of characterization that is not provided for generic nucleotide monophosphates.

Physical stability
Reported
Melting point 189–194 °C (dec.); powder stable 3 years at -20 °C
Defined constants support long-term reference standard suitability; verify under in-use conditions.
Vendor COA; carbovir triphosphate decomposes without sharp melting point.
Reference standard Stability Method validation

Abacavir 5'-phosphate Validated Application Scenarios


Cellular Activation Kinetics in Antiviral Studies

Investigators studying the intracellular pharmacology of abacavir should use Abacavir 5'-phosphate as the primary analyte for measuring the initial and rate-limiting step of prodrug activation. As evidenced by its distinct formation half-life compared to carbovir triphosphate, quantifying the monophosphate levels provides direct insight into the activity of cellular kinases and the efficiency of drug uptake in specific cell types, including CD4+ T-cells and macrophages . This data is essential for building accurate pharmacokinetic-pharmacodynamic (PK-PD) models and understanding the sources of inter-patient variability in drug response.

Enzymatic Pathway Deconvolution via ADAL1

Research focused on the role of ADAL1 in drug metabolism and resistance requires the procurement of Abacavir 5'-phosphate as the sole enzymatic substrate for this conversion step. The quantitative evidence demonstrating its >1000-fold higher specificity for ADAL1 compared to lamivudine monophosphate confirms that this compound is the only viable tool for in vitro assays designed to measure ADAL1 activity, screen for enzyme inhibitors, or investigate the impact of genetic polymorphisms in the ADAL1 gene on abacavir anabolism.

Impurity Profiling Method Development and Validation

Analytical development laboratories in the pharmaceutical industry must procure certified Abacavir 5'-phosphate reference standards (e.g., Impurity 13) for the development, validation, and routine execution of HPLC or UPLC methods. The documented chromatographic retention time difference from co-eluting analogs is critical for establishing system suitability criteria and ensuring the accurate quantification of this process-related impurity at levels often below 0.10% relative to the abacavir peak. This application is mandatory for meeting ICH Q3A/Q3B regulatory guidelines for new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

Long-Term Analytical QC Reference Standard

Quality control departments should procure Abacavir 5'-phosphate from suppliers that provide comprehensive characterization data and demonstrate long-term stability. The compound's validated shelf-life of at least 3 years under specified storage conditions (-20°C) makes it a reliable and cost-effective primary or secondary reference standard for the long-term batch release testing of abacavir sulfate API and finished drug products. This ensures analytical consistency across the commercial life cycle of the drug, minimizing the risk of method drift and out-of-specification (OOS) results due to reference material degradation.

Application
Selection Property
Validation Focus
Intracellular phosphorylation kinetics in antiviral model systems
Kinetic discrimination between monophosphate and triphosphate
Intracellular half-life comparison in target cells
ADAL1-mediated metabolism and enzyme inhibition assays
Exclusive substrate activity for ADAL1
Km and specificity vs. other nucleoside monophosphates
Impurity profiling method development for abacavir drug substance analysis
Chromatographic retention time distinction from parent drug and analogs
HPLC system suitability and resolution from abacavir peak
Long-term reference standard for batch release testing
Defined melting point and multi-year powder stability at -20 °C
Shelf-life verification under specified storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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